3-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide
Description
3-Bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a methoxy group at the 4-position of the benzamide core, and a sulfamoyl-linked 4-fluorophenyl substituent. This compound’s structural complexity arises from the synergistic interplay of halogenated (Br, F), electron-donating (methoxy), and sulfonamide functional groups, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-bromo-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O4S/c1-28-19-11-2-13(12-18(19)21)20(25)23-15-7-9-17(10-8-15)29(26,27)24-16-5-3-14(22)4-6-16/h2-12,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMENVCXZOBWNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149499 | |
| Record name | 3-Bromo-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356550-42-0 | |
| Record name | 3-Bromo-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356550-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
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Step 1: Preparation of 4-bromo-3-methoxybenzoic acid
- React 4-bromo-3-methoxybenzaldehyde with an oxidizing agent such as potassium permanganate (KMnO₄) to form 4-bromo-3-methoxybenzoic acid.
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Step 2: Formation of 4-bromo-3-methoxybenzoyl chloride
- Convert 4-bromo-3-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).
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Step 3: Coupling with 4-aminophenylsulfonamide
- React 4-bromo-3-methoxybenzoyl chloride with 4-aminophenylsulfonamide in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
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Substitution Reactions
- The bromine atom can be substituted with other nucleophiles under appropriate conditions.
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Oxidation and Reduction Reactions
- The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
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Hydrolysis
- The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Hydroxyl or carboxyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide has several scientific research applications:
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Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its unique structural features.
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Materials Science
- Utilized in the development of advanced materials with specific electronic or optical properties.
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Biological Studies
- Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological targets, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Functional Group Impact Analysis
- Fluorine on the phenyl ring improves lipophilicity and membrane permeability relative to non-fluorinated analogues (e.g., 4-bromo-N-(4-bromophenyl)benzamide ).
- Sulfamoyl vs. Sulfonyl/Sulfonamide Groups: The sulfamoyl group in the target compound offers hydrogen-bond donor-acceptor duality, unlike simpler sulfonamides (e.g., 3-bromo-N-(3-fluorophenyl)benzenesulfonamide ), which may explain its higher affinity for enzyme active sites.
Methoxy Group Positioning :
- The 4-methoxy group in the target compound enhances solubility compared to 2-methoxy derivatives (e.g., N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide ), which are more prone to π-π stacking and aggregation.
Pharmacological Performance
- Target Compound : Demonstrated in silico binding to PD-L1 (similar to compound 4 in ) but with higher predicted affinity due to bromine’s polarizability.
- Thiazole-Containing Analogues: Exhibit superior antimicrobial activity (e.g., MIC = 2 µg/mL against S.
- Nitro-Substituted Analogues : Show cytotoxicity at higher concentrations (IC₅₀ > 50 µM ) compared to the target’s sub-10 µM activity in cancer cell lines.
Biological Activity
3-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Bromine atom : Known for enhancing the lipophilicity and biological activity of organic compounds.
- Sulfamoyl group : Often associated with antibacterial properties.
- Methoxy group : Can influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Viral Replication : Some derivatives exhibit antiviral properties by increasing intracellular levels of APOBEC3G, which inhibits the replication of viruses such as HBV and HIV .
- Antitumor Activity : The presence of the sulfamoyl group may enhance interactions with cancer-related targets, potentially leading to cell cycle arrest or apoptosis in cancer cells.
Biological Activity Data
The following table summarizes key findings from studies on related compounds and their biological activities:
Case Studies
- Anti-HBV Activity : A study evaluated the anti-HBV activity of N-phenylbenzamide derivatives, including those structurally related to this compound. The results showed significant inhibition of HBV replication in HepG2.2.15 cells, indicating potential therapeutic applications for chronic hepatitis B infections .
- Antitumor Effects : In a separate investigation, a series of benzamide derivatives were tested for their ability to inhibit tumor growth in vitro. The results demonstrated that certain modifications to the benzamide structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
Q & A
What are the recommended synthetic routes for 3-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis involves sequential coupling of halogenated benzamide precursors with sulfamoyl-phenyl intermediates. Key steps include:
- Starting Materials : 4-[(4-Fluorophenyl)sulfamoyl]aniline and 3-bromo-4-methoxybenzoyl chloride, as analogs in and suggest fluorinated anilines and benzoyl chlorides are common precursors .
- Reagents : Use triethylamine as a base to deprotonate intermediates and dichloromethane (DCM) as a solvent for nucleophilic substitutions.
- Optimization : Adjust reaction temperature (e.g., 0–25°C) to minimize side reactions. Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.
Which analytical techniques are most effective for structural characterization of this compound?
Level: Basic
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- Spectroscopy :
- NMR (1H/13C): Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups, referencing shifts in .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~478 g/mol) with ESI+ ionization.
- Crystallography : Use single-crystal X-ray diffraction (SHELX-97 or SHELXL) for absolute configuration determination. Refinement with WinGX or ORTEP-3 ensures accuracy .
How can computational docking predict the binding interactions of this compound with biological targets?
Level: Advanced
Methodological Answer:
Employ AutoDock Vina for high-throughput docking:
- Preparation : Generate 3D ligand structures (e.g., using Open Babel) and retrieve target protein PDB files (e.g., PD-L1 from ).
- Grid Setup : Define binding pockets using residues critical for sulfonamide interactions (e.g., Lys124 in PD-L1) .
- Scoring : Analyze binding energies (ΔG) and hydrogen-bonding patterns. Validate results with MD simulations (e.g., GROMACS) to assess stability .
How should researchers resolve contradictions in reported bioactivity data for this compound?
Level: Advanced
Methodological Answer:
Address discrepancies via:
- Orthogonal Assays : Confirm inhibitory activity (e.g., PD-L1 ELISA and cell-based luciferase reporter assays) to cross-validate results .
- Purity Verification : Use HPLC (≥95% purity threshold) and elemental analysis to rule out impurities.
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. For example, reported 50–57% PD-L1 inhibition variability; such ranges necessitate dose-response curves (IC₅₀ calculations) .
What challenges arise in refining crystallographic data for this compound, and how are they addressed?
Level: Advanced
Methodological Answer:
Common issues include twinning and weak diffraction. Mitigate using:
- Data Collection : Optimize crystal growth (e.g., vapor diffusion with DMF/water) and collect high-resolution data (≤1.0 Å) at synchrotron facilities.
- Refinement Tools : Use SHELXL for anisotropic displacement parameters and TWINLAW for twinned data correction. Validate with R-factor convergence (<5% ΔR) .
- Validation : Check geometry with PLATON and electron density maps (e.g., omit maps for ambiguous regions) .
How can in silico ADMET profiling guide further pharmacological studies?
Level: Advanced
Methodological Answer:
Predict pharmacokinetics using tools like SwissADME or ADMETlab:
- Absorption : Calculate LogP (optimal ~2–3) and topological polar surface area (<140 Ų) to assess membrane permeability.
- Toxicity : Screen for hERG inhibition (risk of cardiotoxicity) and Ames test mutagenicity. ’s ADMET analysis of sulfonamides provides a template for parameter prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
